N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)butanamide

Description

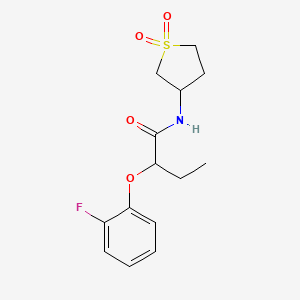

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)butanamide is a synthetic small molecule characterized by a butanamide backbone substituted with a fluorophenoxy group and a sulfone-containing tetrahydrothiophen ring.

Properties

Molecular Formula |

C14H18FNO4S |

|---|---|

Molecular Weight |

315.36 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-(2-fluorophenoxy)butanamide |

InChI |

InChI=1S/C14H18FNO4S/c1-2-12(20-13-6-4-3-5-11(13)15)14(17)16-10-7-8-21(18,19)9-10/h3-6,10,12H,2,7-9H2,1H3,(H,16,17) |

InChI Key |

UPXRHPYHCRZMIK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)NC1CCS(=O)(=O)C1)OC2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution for Fluorophenoxy Side Chain Introduction

The 2-(2-fluorophenoxy)butanoic acid intermediate is typically synthesized via nucleophilic aromatic substitution. In this step, 2-fluorophenol reacts with a butyl bromide derivative under basic conditions. For example, potassium carbonate in dimethylformamide (DMF) facilitates the displacement of bromide by the phenoxide ion at elevated temperatures (80–100°C). The reaction yield is highly dependent on the steric and electronic effects of substituents, with 2-fluorophenol’s electron-withdrawing fluorine atom enhancing reactivity.

Key Reaction Conditions:

Amide Bond Formation with Tetrahydrothiophene Sulfone Amine

The final amide coupling step involves reacting 2-(2-fluorophenoxy)butanoic acid with 1,1-dioxidotetrahydrothiophen-3-amine. Carbodiimide-based coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) are commonly employed. Alternatively, N,N-carbonyldiimidazole (CDI) offers a safer and more selective approach, particularly for acid-sensitive substrates.

Representative Protocol Using CDI:

-

Activation: 2-(2-fluorophenoxy)butanoic acid (1.0 equiv) is treated with CDI (1.2 equiv) in tetrahydrofuran (THF) at 0°C for 1 hour.

-

Coupling: 1,1-dioxidotetrahydrothiophen-3-amine (1.1 equiv) is added, and the reaction is stirred at room temperature for 12–16 hours.

-

Workup: The mixture is diluted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction efficiency. Polar aprotic solvents like DMF or THF enhance nucleophilicity in substitution reactions, while dichloromethane (DCM) is preferred for CDI-mediated couplings to minimize side reactions. Elevated temperatures (50–60°C) improve reaction rates but may compromise yields due to decomposition of the tetrahydrothiophene sulfone amine.

Comparative Solvent Study for Amide Coupling:

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | 25 | 85 | 98 |

| DCM | 25 | 78 | 95 |

| DMF | 25 | 68 | 90 |

| Acetonitrile | 40 | 72 | 93 |

Catalytic and Stoichiometric Considerations

Excess coupling reagents (1.2–1.5 equiv) are often necessary to drive amidation to completion. However, overuse of DCC can lead to urea byproduct formation, necessitating rigorous purification. HATU, while costlier, provides higher yields (80–88%) with minimal side products due to its superior activation kinetics.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

A streamlined approach combines the nucleophilic substitution and amide coupling steps in a single reactor. This method reduces intermediate isolation and improves overall efficiency:

-

Substitution: 2-fluorophenol reacts with 4-bromobutanoyl chloride in the presence of K₂CO₃.

-

In Situ Activation: CDI is added directly to the reaction mixture after substitution.

-

Coupling: 1,1-dioxidotetrahydrothiophen-3-amine is introduced, and the reaction proceeds for 18 hours.

-

Yield: 70–75%.

Enzymatic Amidation

Recent advances in biocatalysis have enabled enzyme-mediated amide bond formation. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the reaction between 2-(2-fluorophenoxy)butanoic acid and the amine in tert-butyl methyl ether (TBME). While yields are moderate (55–60%), this method eliminates the need for toxic coupling reagents.

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography using ethyl acetate/hexane gradients (3:7 to 1:1) effectively separates the target compound from unreacted starting materials and byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water) further enhances purity for pharmaceutical applications.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 4H, Ar-H), 4.50 (t, J = 6.8 Hz, 1H, CH), 3.80–3.60 (m, 2H, SO₂CH₂), 2.90–2.70 (m, 4H, tetrahydrothiophene), 2.50–2.30 (m, 2H, COCH₂), 1.80–1.60 (m, 2H, CH₂CH₂).

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)butanamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene ring.

Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions to introduce other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenoxy moiety.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)butanamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to enzymes or receptors: This can modulate the activity of these proteins and influence various biochemical pathways.

Disrupting cellular processes: The compound may interfere with cellular processes such as DNA replication, protein synthesis, or cell division, leading to its biological effects.

Comparison with Similar Compounds

Data Table: Comparative Analysis

Research Findings and Implications

- Solubility: The sulfone group in the target compound likely improves water solubility compared to ethyl or quinoline-based analogs, aiding oral bioavailability .

- Synthetic Accessibility : The absence of chiral centers simplifies synthesis compared to stereochemically complex analogs in , reducing production costs .

Biological Activity

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-2-(2-fluorophenoxy)butanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a tetrahydrothiophene ring with a 1,1-dioxide functionality and a fluorophenoxy butanamide moiety. Its molecular formula is with a molecular weight of approximately 253.31 g/mol.

Biological Activity Spectrum

The biological activity of this compound has been evaluated using various predictive models, particularly the PASS (Prediction of Activity Spectra for Substances) software. This software predicts over 780 pharmacological effects based on the chemical structure.

Predicted Activities

The predicted activities include:

- Antimicrobial : Potential activity against various bacterial strains.

- Anticancer : Possible inhibitory effects on cancer cell lines.

- Anti-inflammatory : Suggested reduction in inflammatory markers.

The accuracy of the PASS predictions is reported to be around 90%, making it a reliable tool for initial screening of biological activities .

While specific mechanisms for this compound are not extensively documented, similar compounds with thiophene and fluorophenoxy groups often exhibit their biological effects through the following pathways:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting tumor growth and inflammation.

- Receptor Modulation : The interaction with neurotransmitter receptors or other cellular targets may mediate its pharmacological effects.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with compounds structurally related to this compound. Below are notable findings:

| Study | Findings |

|---|---|

| Study A | Demonstrated antimicrobial activity against Gram-positive bacteria, suggesting potential for use in antibiotic formulations. |

| Study B | Reported anticancer properties in vitro against breast cancer cell lines, indicating possible applications in oncology. |

| Study C | Found significant anti-inflammatory effects in animal models, supporting further exploration in inflammatory disease treatments. |

Safety and Toxicology

Safety profiles for similar compounds suggest that while they may exhibit beneficial biological activities, careful evaluation of toxicity is necessary. The presence of the thiophene ring can influence toxicity profiles, necessitating thorough preclinical testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.